

L-Moses chemical probe annotation

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Compound Focus: L-Moses

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L-Moses at a Glance

L-Moses is recognized as a potent, cell-permeable, and selective chemical probe for the bromodomains of **p300/CBP-associated factor (PCAF/KAT2B)** and **general control non-derepressible 5 (GCN5/KAT2A)** [1] [2]. It was developed from the non-selective bromodomain inhibitor bromosporine and is characterized by its high selectivity for subfamily 1 bromodomains [1]. Its enantiomer, **D-Moses**, serves as an inactive negative control [1].

The table below summarizes its core biological and physicochemical properties:

Property	Details
Primary Targets	PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [1] [2]
Molecular Formula	C ₂₁ H ₂₄ N ₆ [3]
Molecular Weight	360.46 g/mol [3]
CAS Number	2079885-05-3 (parent); 2922480-38-2 (dihydrochloride salt) [3] [4]
Purity	≥98% [3] [4]
Appearance	White to light yellow solid powder [3]
Solubility (DMSO)	~33 mg/mL (~92 mM) [3]

Quantitative Potency and Selectivity Profile

L-Moses has been rigorously characterized through multiple assay formats. The following table consolidates the key quantitative data on its binding potency, cellular activity, and selectivity.

Assay Parameter	Result	Notes / Assay Type
Binding to PCAF Bromodomain $K_i = 47 \text{ nM}$ [1] $K_d = 48 \text{ nM}$ [1] $K_d = 126 \text{ nM}$ [1] HTRF competition assay [1] BROMOscan [1] Isothermal Titration Calorimetry (ITC) [1] Binding to GCN5 Bromodomain $K_d = 220 \text{ nM}$ [1] $K_d = 600 \text{ nM}$ [1] BROMOscan [1] ITC [1] Selectivity over BRD4 >4,500-fold [1] Cellular Potency (NanoBRET) $IC_{50} = 220 \text{ nM}$ [1] Displacement of NanoLuc-tagged truncated PCAF bromodomain from Halo-tagged histone H3.3 in HEK293 cells [1] Cytotoxicity (PBMCs) No observed cytotoxicity at up to $10 \mu\text{M}$ [1] 24-hour exposure [1]		

Experimental Protocols & Key Applications

The primary application of **L-Moses** is to disrupt the interaction between the PCAF/GCN5 bromodomains and acetylated lysine residues on histones or other proteins in a cellular context.

Cellular Target Engagement (NanoBRET Assay)

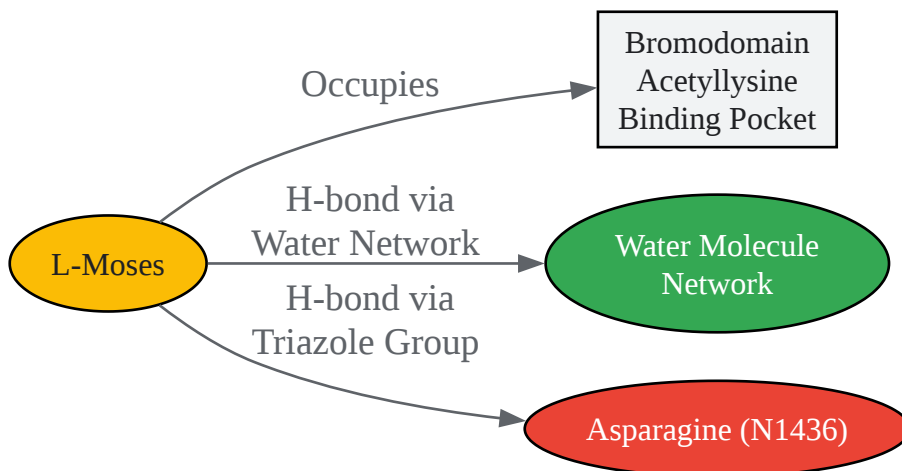
This assay quantitatively measures the ability of **L-Moses** to compete with a cellular histone target in live cells [1].

- **Core Principle:** HEK293 cells are co-transfected with a **NanoLuc-tagged PCAF bromodomain** construct and a **Halo-tagged histone H3.3** protein. When the bromodomain binds to the acetylated histone, the NanoLuc and HaloTag are in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). A test compound like **L-Moses** that disrupts this binding will cause a decrease in the BRET signal [1].
- **Key Findings:** **L-Moses** demonstrated an IC_{50} of 220 nM in this assay, confirming its cell permeability and effective target engagement [1].

Validation of Binding Mode (X-ray Crystallography)

- **Methodology:** The binding mode and selectivity of **L-Moses** were confirmed by solving a co-crystal structure. Because obtaining a human protein structure was challenging, the homologous bromodomain from *Plasmodium falciparum* GCN5 (PfGCN5, 64% identical) was used [3].
- **Key Findings:** The structure (PDB: **5TPX**) shows that **L-Moses** occupies the acetylated lysine-binding pocket of the bromodomain. It forms key hydrogen bonds, including one from the triazole group to residue N1436 and a network of four water molecules, explaining its high affinity and selectivity [3].

The following diagram illustrates the binding interaction of **L-Moses** within the bromodomain pocket, based on the co-crystal structure with PfGCN5.



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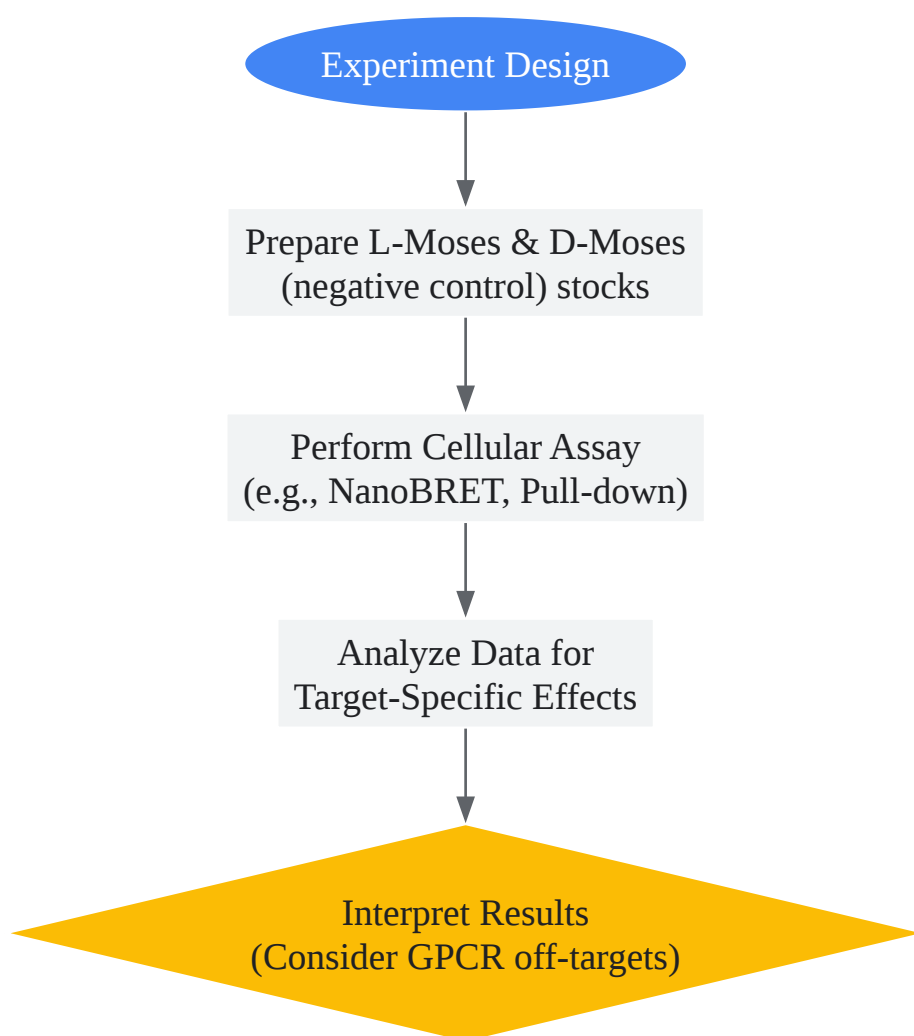
*Binding mode of **L-Moses** in the bromodomain pocket.*

A Researcher's Guide to Using **L-Moses**

- **Use the Negative Control:** Always include the inactive enantiomer **D-Moses** in your experimental design to differentiate target-specific effects from non-specific or off-target effects [1] [2].
- **Be Aware of Key Off-Targets:** While highly selective among bromodomains, **L-Moses** has shown sub-micromolar affinity for the **mu-opioid receptor** ($K_i = 100 \text{ nM}$), **kappa-opioid receptor** ($K_i = 1.1 \text{ }\mu\text{M}$), and the **5-HT transporter** ($K_i = 220 \text{ nM}$) in a 130-target GPCR panel [1]. The relevance of these should be considered based on your experimental system.

- **Consult Independent Reviews:** The chemical probe is reviewed on [chemicalprobes.org] [2]. Reviews here note its good cellular activity but also point out that some experts believe other probes (like GSK4027) may offer superior cellular potency and characterization [2].
- **In Vivo Considerations: L-Moses** shows promise for in vivo use due to its good metabolic stability in mouse and human liver microsomes and lack of cytotoxicity in PBMCs [3] [4]. Multiple formulation protocols for in vivo administration (e.g., IP, IV) are available, typically using DMSO, Tween 80, and saline mixtures [3].

The workflow below summarizes the key steps and decision points in a typical cellular experiment using **L-Moses**.



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*Typical workflow for a cellular experiment using **L-Moses**.*

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